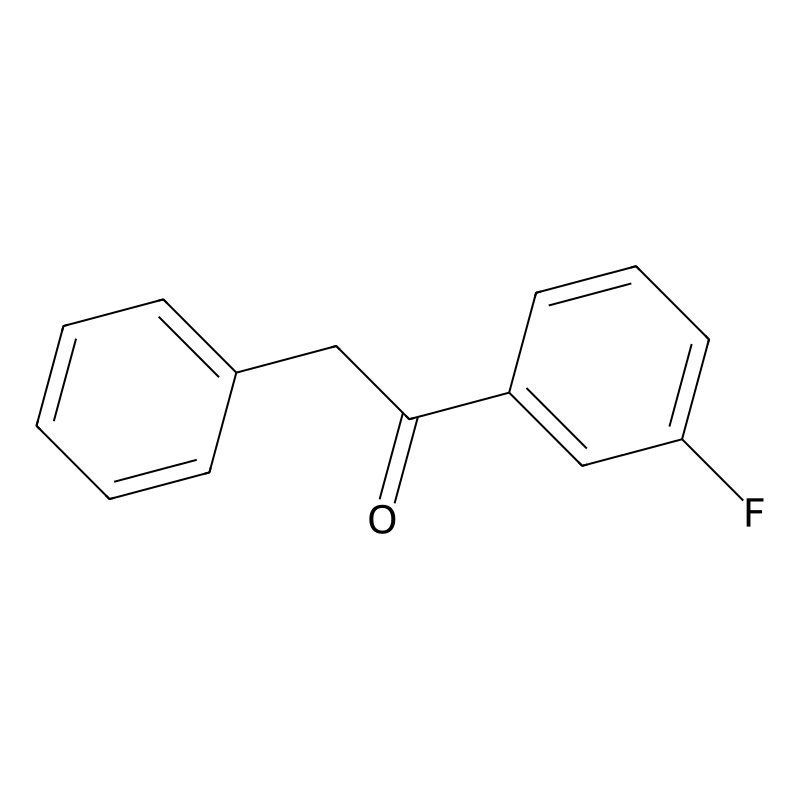1-(3-Fluorophenyl)-2-phenylethanone

Content Navigation
CAS Number
Product Name
IUPAC Name
Molecular Formula
Molecular Weight
InChI
InChI Key
SMILES
Canonical SMILES
Synthesis and Crystal Structure of 1-(3-Fluorophenyl)-2-thioxo-2,3-dihydroquinazolin-4(1H)-one
Scientific Field: This research falls under the field of Organic Chemistry and Crystallography .
Summary of the Application: The compound 1-(3-Fluorophenyl)-2-thioxo-2,3-dihydroquinazolin-4(1H)-one is synthesized from 1-(2-bromobenzoyl)-3-(2-fluorophenyl)thiourea . This compound is a derivative of quinazolinone, which is a building unit of nearly 150 naturally occurring alkaloids isolated from microorganisms, plants, and animals .
Methods of Application: The base catalyzed intramolecular nucleophilic cyclization of 1-(2-bromobenzoyl)-3-(2-fluorophenyl)thiourea in the presence of N,N-dimethyl formamide (DMF) afforded the 1-(3-fluorophenyl)-2-thioxo-2,3-dihydroquinazolin-4(1H)-one by an intramolecular nucleophilic substitution SNAr mechanism .
Results or Outcomes: The structure of the synthesized compound was supported by spectroscopic data and unambiguously confirmed by single crystal X-ray diffraction data .
Synthesis and Biological Evaluation of 1,2,4-triazole Derivatives
Scientific Field: This research is in the field of Medicinal Chemistry .
Summary of the Application: A series of new derivatives of 1,2,4-triazole with the character of Schiff bases, derived from 4-amino-5-(3-fluorophenyl)-2,4-dihydro-3H-1,2,4-triazole-3-thione, were designed and synthesized .
Synthesis and Biological Evaluation of Indole Derivatives
Summary of the Application: Various bioactive aromatic compounds containing the indole nucleus showed clinical and biological applications. Indole scaffold has been found in many of the important synthetic drug molecules which gave a valuable idea for treatment and binds with high affinity to the multiple receptors helpful in developing new useful derivatives .
3-Fluorophenylhydrazine Hydrochloride
Scientific Field: This compound is used in the field of Chemical Synthesis .
Summary of the Application: 3-Fluorophenylhydrazine hydrochloride is a chemical reagent used in various chemical synthesis processes .
1-(3-Fluorophenyl)-2-phenylethanone has the molecular formula C15H13FO and a molecular weight of approximately 232.26 g/mol. The structure consists of a central carbonyl group (C=O) flanked by two phenyl groups, one of which has a fluorine substituent in the meta position. This substitution can affect the electronic properties of the molecule, potentially enhancing its reactivity and interaction with biological targets.
- Nucleophilic addition: The carbonyl carbon can be attacked by nucleophiles, leading to the formation of alcohols or other derivatives.
- Reduction: 1-(3-Fluorophenyl)-2-phenylethanone can be reduced to the corresponding alcohol using reducing agents such as lithium aluminum hydride or sodium borohydride.
- Condensation reactions: It may participate in condensation reactions with amines or other nucleophiles to form imines or other derivatives.
Several methods exist for synthesizing 1-(3-Fluorophenyl)-2-phenylethanone:
- Acylation of Fluorinated Phenols: This involves acylating 3-fluorophenol with phenylacetyl chloride under basic conditions.
- Friedel-Crafts Acylation: Utilizing aluminum chloride as a catalyst to acylate 3-fluorobenzene with phenylacetone.
- One-Pot Synthesis: Recent studies have explored efficient one-pot methods involving multi-component reactions that yield substituted phenylethanones .
1-(3-Fluorophenyl)-2-phenylethanone has potential applications in:
- Pharmaceuticals: As a precursor or intermediate in the synthesis of biologically active compounds.
- Material Science: In the development of polymers or materials with specific electronic properties due to its fluorine content.
- Organic Synthesis: As a building block in organic synthesis for creating more complex structures.
Several compounds share structural similarities with 1-(3-Fluorophenyl)-2-phenylethanone. Here are some examples:
| Compound Name | Molecular Formula | Key Features |
|---|---|---|
| 2-(3-Fluorophenyl)-1-phenylethanone | C15H13F | Similar structure but different positioning |
| 2-Chloro-1-(4-fluorophenyl)-2-phenylethanone | C15H13ClF | Contains chlorine instead of fluorine |
| 1-(4-Fluorophenyl)-2-phenylethanone | C15H13F | Different fluorine position |
Uniqueness
The uniqueness of 1-(3-Fluorophenyl)-2-phenylethanone lies primarily in its specific substitution pattern and the resulting electronic effects imparted by the meta-positioned fluorine atom. This can lead to distinct reactivity profiles compared to other halogenated phenylethanones.








